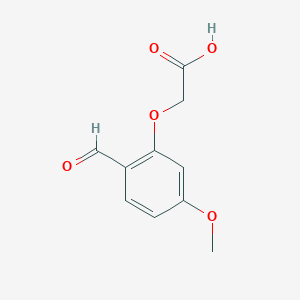

2-(2-Formyl-5-methoxyphenoxy)acetic acid

Description

Contextualization within Phenoxyacetic Acid Derivatives in Organic Chemistry

Phenoxyacetic acid and its derivatives are a well-established class of organic compounds with a broad spectrum of applications. jetir.orgresearchgate.net They are structurally characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This structural motif is present in numerous pharmaceuticals, herbicides, and fungicides. jetir.org The versatility of phenoxyacetic acid derivatives stems from the ability to modify the phenyl ring with various functional groups, which in turn influences the molecule's chemical reactivity and biological activity. The introduction of substituents allows for the fine-tuning of properties, making this class of compounds a fertile ground for research and development in medicinal and agricultural chemistry.

Significance as a Functionalized Aromatic Scaffold for Chemical Transformations

The specific structure of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, featuring an aldehyde, a carboxylic acid, and a methoxy (B1213986) group on an aromatic ring, renders it a highly versatile scaffold for a multitude of chemical transformations. The aldehyde group can participate in reactions such as nucleophilic additions, condensations, and oxidations, providing a gateway to a wide array of other functional groups and carbon skeletons. The carboxylic acid moiety offers another reactive site for esterification, amidation, and other transformations. The methoxy group, while less reactive, influences the electronic properties of the aromatic ring and can be a key factor in directing the regioselectivity of certain reactions.

The strategic placement of these functional groups allows for intramolecular reactions, leading to the formation of heterocyclic systems. For instance, research on similar 2-(2-formylphenoxy)acetic acid derivatives has shown that they can undergo photocyclization to form chromanone and benzofuranone derivatives. rsc.orgnih.gov This highlights the potential of the scaffold to generate complex, polycyclic molecules from a relatively simple starting material.

Research Landscape and Foundational Studies

While extensive foundational studies specifically detailing the initial synthesis and characterization of this compound are not prominently available in publicly accessible literature, its importance can be inferred from its use as a building block in the synthesis of more complex molecules and its inclusion in chemical supplier catalogs for research purposes.

The synthesis of related phenoxyacetic acid derivatives often involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetic acid or its ester. For instance, the synthesis of a structurally similar compound, (4-formyl-2-methoxyphenoxy)acetic acid, has been documented as a precursor for the generation of vanillinyl ketene (B1206846), which is then used in the synthesis of polyfunctionalized 2-azetidinones. researchgate.net Another relevant synthetic approach for introducing a formyl group onto a phenoxy ring is the Rieche formylation, which has been used in the synthesis of methyl 2-(5-formyl-2-methoxyphenyl)acetate. unl.pt These methodologies suggest a plausible synthetic route to this compound.

Research on analogous compounds provides valuable insights into the potential reactivity of the target molecule. For example, studies on 2-(4-formyl-2-methoxyphenoxy)acetic acid have shown its utility in the synthesis of chalcones, which are precursors to various heterocyclic compounds with potential antimycobacterial activity. nih.gov Furthermore, the photochemical behavior of 2-(2-formylphenyloxy)acetic acid derivatives, leading to the formation of hydroxychromanones and benzofuranones, underscores the rich reaction chemistry accessible from this type of scaffold. rsc.orgnih.gov

The continued interest in phenoxyacetic acid derivatives for applications in medicinal chemistry and materials science suggests that the research landscape for compounds like this compound will continue to expand as chemists explore its utility in the synthesis of novel and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formyl-5-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-3-2-7(5-11)9(4-8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNDMJNDLFDYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856357-86-3 | |

| Record name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Formyl 5 Methoxyphenoxy Acetic Acid and Its Precursors

Established Pathways for Core Structure Formation

The foundational strategies for assembling the 2-(2-Formyl-5-methoxyphenoxy)acetic acid molecule rely on well-documented organic reactions, adapted for its specific functional groups.

The most prevalent method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. wikipedia.org This reaction proceeds via an SN2 mechanism. The process involves the deprotonation of a phenol (B47542) using a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. wikipedia.org

For the specific synthesis of this compound, the route involves two main steps:

Phenoxide Formation : 2-hydroxy-4-methoxybenzaldehyde (B30951) is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium phenoxide.

Etherification : The phenoxide then reacts with a haloacetic acid derivative, typically an ester like ethyl chloroacetate (B1199739) or ethyl bromoacetate. The use of an ester in this step necessitates a final hydrolysis step to yield the carboxylic acid. Alternatively, direct reaction with sodium chloroacetate can be employed. gordon.edu

An alternative pathway to the carboxylic acid functional group involves the hydrolysis of a nitrile. This method also begins with the Williamson ether synthesis but utilizes a different reactant for the etherification step.

The synthetic sequence is as follows:

The phenoxide of 2-hydroxy-4-methoxybenzaldehyde is prepared as described previously.

This phenoxide is reacted with chloroacetonitrile (B46850) (ClCH₂CN) to form the intermediate, 2-(2-formyl-5-methoxyphenoxy)acetonitrile.

The nitrile group of this intermediate is then hydrolyzed to the carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions. chemguide.co.uk Heating the nitrile with an aqueous acid (like HCl) or a base (like NaOH) effectively converts the nitrile (-CN) to a carboxylic acid (-COOH). chemguide.co.uk

The construction of the phenoxyacetic acid scaffold is inherently a multi-step process. The Williamson ether synthesis is a prime example of such a sequence. A typical laboratory procedure for a related compound, 4-methylphenoxyacetic acid, illustrates the discrete steps involved:

Reaction Setup : The parent phenol (p-cresol) is dissolved in an aqueous solution of a strong base like sodium hydroxide. gordon.edu

Reagent Addition : Chloroacetic acid is added to the basic solution. gordon.edu

Heating : The mixture is heated, often in a water bath at 90-100°C, for a set duration to drive the reaction to completion. gordon.edu

Acidification : After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude phenoxyacetic acid product. gordon.edu

Purification : The crude product is then purified, typically through extraction and recrystallization, to yield the final, pure compound. gordon.edu

This general procedure is applicable to the synthesis of this compound, starting from 2-hydroxy-4-methoxybenzaldehyde.

Scalability and Process Development Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a research-level to a larger laboratory scale requires careful consideration of several factors to maintain efficiency, safety, and product quality.

One of the primary considerations is the management of reaction exotherms. Both the formylation and etherification steps can be exothermic. On a larger scale, the heat generated needs to be dissipated effectively to prevent runaway reactions. This may necessitate the use of a jacketed reactor with controlled heating and cooling capabilities.

The choice of reagents and solvents also becomes more critical during scale-up. For instance, while some formylation methods may use solvents that are acceptable on a small scale, their use in larger quantities might be restricted due to safety or environmental concerns. acs.org Recent developments have explored more sustainable alternatives, such as mechanochemical methods for the Duff reaction, which can reduce solvent usage and simplify work-up procedures. acs.org The scalability of such greener methods has been validated at the gram-scale level. acs.org

Another important aspect is the work-up and purification procedure. On a larger scale, techniques like column chromatography may become impractical. Therefore, developing a process that allows for purification through crystallization or extraction is highly desirable. This involves a careful selection of solvent systems to ensure high recovery of the pure product.

The following table summarizes key process development considerations for the laboratory-scale synthesis.

| Consideration | Ortho-formylation | Williamson Ether Synthesis |

| Heat Management | Monitor for exotherms, especially during reagent addition. Use controlled heating and cooling. | Reaction is typically heated, but the initial deprotonation can be exothermic. |

| Reagent Addition | Slow, controlled addition of reagents to manage reaction rate and temperature. | Stepwise addition of base followed by the alkylating agent. |

| Solvent Selection | Consider the safety, environmental impact, and ease of removal of the solvent on a larger scale. | Aprotic polar solvents are common; their recovery and reuse should be considered. wikipedia.org |

| Work-up & Purification | Develop a scalable purification method, such as crystallization, to avoid chromatography. | Extraction and washing procedures need to be optimized for larger volumes. |

| Safety | Handle formylating agents and strong bases with appropriate personal protective equipment and in a well-ventilated area. | Alkylating agents can be hazardous; proper handling procedures are essential. |

This table provides a general overview of scalability considerations and should be adapted based on the specific synthetic route chosen.

Chemical Reactivity and Transformation Studies of 2 2 Formyl 5 Methoxyphenoxy Acetic Acid

Reactions of the Formyl Group on the Phenoxy Ring

The aldehyde function is a hub of reactivity, readily participating in oxidation, reduction, and condensation reactions.

The formyl group of 2-(2-Formyl-5-methoxyphenoxy)acetic acid can be oxidized to a carboxylic acid group, yielding a dicarboxylic acid derivative. This transformation is a common reaction for aromatic aldehydes and can be achieved using various oxidizing agents. While specific studies detailing the oxidation of this particular molecule are not prevalent, standard organic chemistry protocols are applicable. organic-chemistry.org Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), and hydrogen peroxide (H₂O₂). organic-chemistry.orgresearchgate.net The reaction typically proceeds under mild to moderate conditions, converting the aldehyde into a carboxylate, which is then protonated to yield the carboxylic acid. The resulting product, a phenoxy dicarboxylic acid, presents new opportunities for further derivatization, such as the formation of polyesters or polyamides.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | Strong, non-selective oxidant. |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | Mild and selective for aldehydes. |

| Hydrogen Peroxide (H₂O₂) | Basic conditions | A green and efficient oxidant. researchgate.net |

| Potassium Persulfate (K₂S₂O₈) | Aerobic conditions, pyridine (B92270) | Mild conditions, no transition metals required. organic-chemistry.org |

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), affording 2-(2-Hydroxymethyl-5-methoxyphenoxy)acetic acid. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over carboxylic acids. unl.pt The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at temperatures ranging from 0 °C to room temperature. unl.pt Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but would likely reduce both the aldehyde and the carboxylic acid group unless the latter is protected.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Solvent | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones. unl.pt |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, reduces aldehydes, ketones, esters, and carboxylic acids. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various solvents | Effective but may also reduce other functional groups. |

The electrophilic carbon of the formyl group is highly susceptible to nucleophilic attack, making condensation reactions a cornerstone of its chemistry.

Schiff Base Formation: this compound and its analogues readily react with primary amines to form Schiff bases (or imines). researchgate.netresearchgate.net This condensation reaction typically involves refluxing the aldehyde and the amine in a solvent like ethanol, often with a catalytic amount of acid. rjpbcs.com The resulting Schiff bases are valuable ligands in coordination chemistry and serve as intermediates for the synthesis of various heterocyclic compounds. researchgate.netrjpbcs.com For instance, Schiff bases derived from the related 2-formylphenoxy acetic acid have been used to synthesize mononuclear Co(II) complexes. researchgate.net The reaction involves the formation of a C=N double bond, replacing the C=O bond of the aldehyde. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to the formyl group, followed by a dehydration reaction. wikipedia.org This process is a powerful tool for carbon-carbon bond formation. The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org In a study involving the closely related methyl 2-(5-formyl-2-methoxyphenyl)acetate, a Knoevenagel-type condensation was performed with nitroethane using ammonium (B1175870) acetate (B1210297) as the catalyst. unl.pt This reaction leads to the formation of an α,β-unsaturated product, which can be a precursor for further synthetic manipulations. unl.ptwikipedia.org When the active methylene compound contains a carboxylic acid, the Doebner modification of the Knoevenagel condensation can occur, often involving pyridine as a catalyst and solvent, which may lead to subsequent decarboxylation. organic-chemistry.org

Table 3: Examples of Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst | Product Type |

| Schiff Base Formation | Primary Amines (e.g., aromatic amines) | Acetic Acid (catalytic) | Schiff Base (Imine) researchgate.netrjpbcs.com |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., nitroethane, malonic acid) | Ammonium Acetate, Piperidine, Pyridine | α,β-Unsaturated Compound unl.ptwikipedia.org |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group provides a handle for derivatization through esterification and amidation, and it can participate in cyclization reactions.

Esterification: The carboxylic acid group can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). masterorganicchemistry.comdovepress.com For example, the methyl ester, methyl 2-(5-formyl-2-methoxyphenyl)acetate, has been used as a starting material in multi-step syntheses, implying a prior esterification of the parent acid. unl.pt The reaction equilibrium can be driven toward the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules. dovepress.com The formation of N-acyl tryptophan derivatives, for example, proceeds through a standard amidation protocol where a carboxylic acid is coupled with the amino acid. dovepress.com

The dual functionality of this compound allows for intramolecular reactions to form heterocyclic systems. While direct cyclization of the title compound is not widely reported, analogous structures demonstrate this potential. For instance, the constitutional isomer 2-(4-formyl-2-methoxyphenoxy)acetic acid has been used to generate a vanillinyl ketene (B1206846) in situ. researchgate.net This highly reactive ketene intermediate can then undergo a [2+2] cycloaddition reaction with an imine (a Schiff base) to produce highly functionalized β-lactams, which are an important class of four-membered heterocyclic compounds. researchgate.net This type of reaction showcases how both the carboxylic acid (via ketene formation) and the formyl group (via imine formation with a separate amine) can be strategically employed to construct complex cyclic molecules. researchgate.net

Reactivity of the Ether and Methoxy (B1213986) Substituents

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring can undergo nucleophilic substitution, most notably through demethylation reactions. This process involves the cleavage of the methyl-oxygen bond, converting the methoxy ether into a hydroxyl group (phenol). Various reagents are known to effect the demethylation of phenolic ethers. Common methods employ Lewis acids or strong proton acids.

For instance, reagents such as boron tribromide (BBr₃), pyridinium (B92312) chloride, and aluminum chloride (AlCl₃) are frequently used for this purpose. google.com A process for the regioselective demethylation of p-methoxy groups in phenolic esters has been developed using a Lewis acid in an organic solvent. google.com This approach offers a selective and high-yielding procedure for the rapid demethylation of p-methyl ethers, utilizing reagents suitable for medicinal product synthesis. google.com

| Reagent | Conditions | Outcome |

| Boron tribromide (BBr₃) | Typically in dichloromethane | Cleavage of aryl methyl ethers |

| Pyridinium chloride | High temperatures | Non-regioselective demethylation |

| Aluminum chloride (AlCl₃) | With solvents like acetonitrile | Regioselective demethylation |

| Sodium ethanethiolate (C₂H₅SNa) | In DMF | Selective demethylation of ortho-methoxy groups |

Cleavage of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under harsh, acidic conditions. wikipedia.org The most common method for cleaving ethers involves the use of strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgyoutube.comlibretexts.org

The reaction proceeds via protonation of the ether oxygen by the strong acid, which transforms the ether into a better leaving group. youtube.commasterorganicchemistry.com Following protonation, a halide anion (I⁻ or Br⁻) acts as a nucleophile. For aryl alkyl ethers, the reaction mechanism is typically an Sₙ2-type substitution. libretexts.org The nucleophile preferentially attacks the less hindered alkyl carbon (the one in the acetic acid side chain) rather than the sp²-hybridized aromatic carbon. libretexts.orglibretexts.org This regioselectivity ensures that the cleavage of the C-O bond results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org

Therefore, the acidic cleavage of this compound would be expected to yield 2-formyl-5-methoxyphenol and a haloacetic acid. Diaryl ethers, in contrast, are resistant to cleavage by acids. libretexts.org

| Reaction Type | Reagents | Products | Mechanism |

| Acidic Ether Cleavage | Strong acids (HBr, HI) | Phenol and Alkyl Halide | Sₙ2 (for primary/secondary alkyl groups) |

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of the molecule is activated towards electrophilic substitution due to the presence of the electron-donating methoxy and phenoxy groups.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) on Related Compounds

Direct studies on the electrophilic aromatic substitution of this compound are limited; however, extensive research on related compounds, particularly vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provides significant insight into the expected reactivity. The substituents on the aromatic ring—the formyl (-CHO), methoxy (-OCH₃), and the ether linkage (-OR)—dictate the position of substitution. The formyl group is a deactivating, meta-directing group, while the methoxy and ether groups are activating, ortho- and para-directing groups. The activating groups generally have a stronger influence on the regioselectivity of the reaction.

Halogenation: Halogenation of vanillin, an analogue with a hydroxyl group instead of the phenoxyacetic acid moiety, has been thoroughly investigated.

Bromination: Vanillin is sufficiently reactive to undergo bromination without strong Lewis acid catalysts. rsc.org Reactions using bromine in acetic acid or water are common. rsc.org The substitution occurs at the C-5 position, ortho to the activating hydroxyl group and meta to the formyl group. scientific.net

Chlorination: The chlorination of vanillin can be achieved using reagents like calcium hypochlorite (B82951) (Ca(ClO)₂) to yield 3-chloro-4-hydroxy-5-methoxybenzaldehyde. scientific.net The substitution pattern follows the directing effects of the activating groups, placing the chlorine atom ortho to the hydroxyl group. scientific.net

Iodination: Unlike bromination, the direct iodination of vanillin with I₂ is inefficient. rsc.org Effective methods often use iodide salts (like KI) in the presence of an oxidant or under basic conditions, which favor the formation of the more reactive phenoxide ion. rsc.orgmorressier.com The reaction is regioselective, with iodine substituting at the same position as in bromination. rsc.org

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. On a related compound, (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid, limited nitration has been observed to occur at the position meta to the methoxy group when using a mixture of nitric and sulfuric acid. The existence of compounds like 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid and (2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid further confirms that nitration is a feasible derivatization for this class of molecules. sigmaaldrich.comchemscene.com

| Substitution Reaction | Reagent(s) | Product on Vanillin Analogue |

| Bromination | Br₂ in Acetic Acid | 5-Bromovanillin |

| Chlorination | Ca(ClO)₂ | 5-Chlorovanillin |

| Iodination | KI / NaHCO₃ / I₂ | 5-Iodovanillin |

| Nitration | HNO₃ / H₂SO₄ | Nitrated derivative |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms can be determined with high precision.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis

Detailed ¹H and ¹³C NMR data for 2-(2-Formyl-5-methoxyphenoxy)acetic acid are crucial for the initial assignment of protons and carbons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing key information about the functional groups and their relative positions.

For a complete analysis, the anticipated signals would be interpreted based on established chemical shift ranges for similar structural motifs. For instance, the aldehyde proton would be expected to resonate significantly downfield in the ¹H NMR spectrum (typically δ 9.5-10.5 ppm). The aromatic protons would appear in the aromatic region (δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The methoxy (B1213986) group protons would be a sharp singlet around δ 3.8-4.0 ppm, and the methylene (B1212753) protons of the acetic acid moiety would also appear as a singlet. In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and carboxylic acid would have characteristic downfield shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~170-175 (C=O, acid) |

| 2 | ~4.7 (s, 2H) | ~65-70 (-OCH2-) |

| 3 | - | ~150-155 (C-O) |

| 4 | ~7.5 (d) | ~125-130 (C-CHO) |

| 5 | ~7.0 (d) | ~110-115 (CH) |

| 6 | ~7.2 (dd) | ~120-125 (CH) |

| 7 | - | ~160-165 (C-OCH3) |

| 8 | ~6.9 (d) | ~105-110 (CH) |

| 9 | ~10.0 (s, 1H) | ~190-195 (CHO) |

| 10 | ~3.9 (s, 3H) | ~55-60 (-OCH3) |

| 11 | ~11.0 (s, 1H) | - |

Note: The table above presents predicted values based on analogous structures and requires experimental verification.

Two-Dimensional NMR Correlations (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectral data of molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetic acid side chain to the aromatic ring via the ether linkage and confirming the relative positions of the formyl and methoxy groups.

Specific 2D NMR correlation data for this compound is not available in the public domain, precluding a detailed experimental analysis.

Application of Gel-Phase NMR for Solid-Phase Reactions

Gel-phase NMR is a powerful technique for monitoring reactions conducted on a solid support, such as a resin. This is particularly relevant in combinatorial chemistry and solid-phase organic synthesis. If this compound were to be synthesized on a solid support, gel-phase NMR could be employed to monitor the progress of the reaction in real-time. By swelling the resin in a suitable deuterated solvent, high-resolution NMR spectra of the resin-bound molecule can be obtained. This allows for the direct observation of the appearance of key signals, such as the aldehyde proton, or the disappearance of starting material signals, providing a non-invasive method to optimize reaction conditions and confirm completion. While a powerful tool, there are no specific literature reports detailing the use of gel-phase NMR for the solid-phase synthesis of this particular compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum provides a characteristic "fingerprint" and allows for the identification of key functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and the aldehyde would likely appear as strong, sharp bands around 1700-1750 cm⁻¹ and 1680-1700 cm⁻¹, respectively. The C-O stretching of the ether linkage and the carboxylic acid would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1750 |

| Aldehyde | C=O Stretch | 1680-1700 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether | C-O Stretch | 1000-1300 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

This table is based on typical infrared absorption frequencies for the respective functional groups and awaits experimental confirmation for the title compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀O₅), the calculated exact mass would be determined. HRMS analysis provides a highly accurate mass measurement, which can confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), or cleavage of the ether bond. Analysis of the mass-to-charge ratio (m/z) of these fragments can help to piece together the molecular structure.

A publicly available high-resolution mass spectrum with detailed fragmentation analysis for this compound could not be located.

Interactive Data Table: Predicted HRMS Fragments

| Proposed Fragment | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₁O₅⁺ | 211.0601 |

| [M-H₂O+H]⁺ | C₁₀H₉O₄⁺ | 193.0495 |

| [M-COOH+H]⁺ | C₉H₉O₃⁺ | 165.0546 |

| [M-CH₂COOH+H]⁺ | C₈H₇O₃⁺ | 151.0390 |

These predicted m/z values are for the protonated species and would need to be confirmed by experimental HRMS data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT applications)

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for this purpose due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net

DFT calculations can elucidate a variety of electronic properties for a compound like 2-(2-Formyl-5-methoxyphenoxy)acetic acid:

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic Distribution: The calculations provide insights into how electrons are distributed across the molecule, identifying electron-rich and electron-deficient regions. This is crucial for predicting sites of reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Spectroscopic Properties: DFT can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netorientjchem.org This allows for the theoretical validation of experimental spectroscopic data.

For various phenoxyacetic acid derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to compute these properties and have shown good agreement with experimental findings. researchgate.netorientjchem.org

Table 1: Representative Data from DFT Calculations on Phenoxyacetic Acid Derivatives

| Property | Typical Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure, including bond lengths and angles. orientjchem.org |

| HOMO Energy | DFT | Indicates the molecule's electron-donating capability. researchgate.net |

| LUMO Energy | DFT | Indicates the molecule's electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap | DFT | Relates to chemical reactivity and stability. researchgate.net |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for structural confirmation. researchgate.net |

Note: The values in this table are illustrative of the types of data obtained from DFT calculations on related compounds, not specific to this compound.

Molecular Modeling and Conformational Landscape Analysis

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its conformation. Molecular modeling techniques are used to explore the conformational landscape, which is the collection of all possible spatial arrangements of the atoms and their relative energies.

Conformational analysis typically involves:

Systematic or Stochastic Searches: The rotational degrees of freedom around single bonds (like the C-O-C ether linkage and the C-C bond of the acetic acid side chain) are systematically or randomly varied to generate a wide range of possible conformations.

Energy Minimization: Each generated conformation is then subjected to energy minimization using molecular mechanics force fields or quantum chemical methods to find the nearest local energy minimum.

Population Analysis: The relative energies of the stable conformers are used to calculate their expected population distribution at a given temperature, often using the Boltzmann distribution.

Studies on other phenoxyacetic acid derivatives have shown that the orientation of the acetic acid side chain relative to the phenyl ring can adopt different stable conformations, such as synclinal or antiperiplanar arrangements. researchgate.net These conformational preferences can be influenced by intramolecular hydrogen bonding and steric effects, which in turn affect how the molecule interacts with other chemical species. researchgate.net

Theoretical Predictions of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally. For the synthesis or transformation of this compound, theoretical calculations can map out the entire reaction pathway.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate the geometry and energy of the TS.

Calculating Activation Energy: The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

For example, the synthesis of phenoxyacetic acids often involves the reaction of a phenol (B47542) with a chloroacetate (B1199739). jetir.org Theoretical models could be used to investigate the transition state of this nucleophilic substitution reaction, providing insights into the optimal conditions for synthesis.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their activity. While often used for biological activity, QSAR can also be applied to chemical transformations, such as predicting reaction rates or yields.

A QSAR study involves:

Data Set: A series of related compounds with known experimental data (e.g., reaction yields) is required.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. crpsonline.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For a series of phenoxyacetic acid derivatives, a QSAR model could be developed to predict how different substituents on the phenyl ring affect the rate of a particular chemical reaction. Descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies) would likely be important. mdpi.comcrpsonline.com

Molecular Docking Simulations for Interaction Mechanisms (when applicable to chemical interactions, not biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. While its most common application is in drug discovery to model ligand-protein interactions, it can also be used to study the non-covalent interactions between smaller chemical molecules.

In the context of chemical interactions, docking could be used to:

Study Self-Assembly: Predict how molecules of this compound might interact with each other in the solid state, forming dimers or other aggregates through hydrogen bonding or π-π stacking.

Analyze Host-Guest Chemistry: If the molecule were to be encapsulated within a larger host molecule (e.g., a cyclodextrin), docking could predict the geometry and stability of the resulting complex.

Investigate Interactions with Catalysts: Model how the molecule might bind to the surface or active site of a catalyst, providing insights into the mechanism of a catalyzed reaction.

The simulation calculates a docking score, which is an estimate of the binding affinity, and provides a 3D model of the complex, showing key intermolecular interactions like hydrogen bonds and van der Waals contacts. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The compound serves as a cornerstone for building a variety of organic structures, particularly heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

The 2-(formylphenoxy)acetic acid framework is an effective precursor for the synthesis of benzofurans, a class of fused heterocyclic compounds with significant biological activities. Research has demonstrated that 2-(2-formylphenoxy)acetic acid and its ester derivatives can undergo photochemical cyclization. rsc.org Under irradiation with UV light (365 nm) in dimethyl sulfoxide, these molecules transform into benzofuranone derivatives, among other products. rsc.org This photochemical approach provides a direct route to the core benzofuran (B130515) structure, highlighting the utility of the ortho-formylphenoxy arrangement in facilitating intramolecular ring-forming reactions. Further synthetic strategies involve the cyclization of 2-(2-formylphenoxy)-2-phenylacetic acids, derived from substituted 2-hydroxybenzaldehydes, to yield a variety of 2-arylbenzofuran compounds. nih.gov Palladium-catalyzed reactions using related precursors like 2-(2-formylphenoxy) acetonitriles have also been developed to produce benzoyl-substituted benzofurans. nih.govacs.org

The dual functionality of the 2-(formylphenoxy)acetic acid scaffold allows it to be a starting point for a range of other important heterocyclic systems. Although some studies utilize its isomers, the underlying chemical principles demonstrate the broad applicability of this structural motif.

β-Lactams: The four-membered β-lactam ring is a core component of many widely used antibiotics. The phenoxyacetic acid portion of the molecule is particularly suited for the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov The carboxylic acid can be converted in situ into a ketene, which then reacts with various imines to produce β-lactams. rsc.org For instance, the related isomer 2-(4-formyl-2-methoxyphenoxy)acetic acid has been used to generate a "vanillinyl ketene" that undergoes cycloaddition to form polyfunctionalized 2-azetidinones (β-lactams) stereoselectively. researchgate.net This demonstrates the potential of the title compound in synthesizing these valuable heterocyclic scaffolds. rsc.org

Thiadiazoles: 1,3,4-Thiadiazoles are five-membered heterocyclic rings known for a wide spectrum of biological activities. The aldehyde group of the 2-(formylphenoxy)acetic acid structure is a key reactive site for building this heterocycle. In a representative synthesis using the isomer 2-(4-formyl-2-methoxyphenoxy)acetic acid, the molecule is first condensed with substituted acetophenones to form chalcone (B49325) intermediates. arabjchem.org These chalcones are then cyclized with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to yield the final 1,3,4-thiadiazole (B1197879) derivatives. arabjchem.orgresearchgate.net This multi-step process effectively utilizes both the aldehyde and, indirectly, the carboxylic acid functionalities to construct the target molecule.

Pyrazolines: Pyrazolines, or dihydropyrazoles, are another class of nitrogen-containing heterocycles with significant pharmacological relevance. nih.gov The synthesis of pyrazolines often proceeds through chalcone intermediates. As described above, the aldehyde function of the 2-(formylphenoxy)acetic acid scaffold can be used to synthesize chalcones. These α,β-unsaturated ketones can then be reacted with hydrazine (B178648) hydrate (B1144303) in a cyclocondensation reaction to afford the corresponding pyrazoline derivatives. arabjchem.orgnih.govresearchgate.net

Scaffold for the Rational Design of Functionalized Derivatives with Specific Chemical Properties

Beyond its role as a precursor, 2-(2-Formyl-5-methoxyphenoxy)acetic acid serves as an excellent foundational scaffold for developing libraries of compounds with tailored properties. By keeping the core structure intact, chemists can systematically modify peripheral groups to fine-tune biological activity or material characteristics.

A prime example is the synthesis of a series of novel 1,3,4-thiadiazole derivatives based on the 2-(4-formyl-2-methoxyphenoxy)acetic acid core. arabjchem.orgresearchgate.net In this research, a variety of substituents were introduced onto the phenyl ring of the acetophenone (B1666503) reactant, leading to a diverse set of final thiadiazole compounds. These derivatives were then evaluated for their antimicrobial activities, demonstrating a clear structure-activity relationship and showcasing the utility of the parent scaffold in medicinal chemistry research. arabjchem.org Similarly, the synthesis of various hydrazone derivatives has been achieved by condensing 2-(formylphenoxy)acetic acids with different hydrazides, leading to compounds with potential as selective COX-2 inhibitors. mdpi.com

| Scaffold | Reaction Pathway | Resulting Heterocycle | Example Substituents (R) |

|---|---|---|---|

| 2-(Formyl-methoxyphenoxy)acetic Acid | In situ ketene formation + [2+2] cycloaddition with imines | β-Lactam | Aryl, Alkyl groups from imine component |

| Chalcone formation + cyclization with thiosemicarbazide | 1,3,4-Thiadiazole | H, 4-Cl, 4-Br, 4-CH₃, 4-OCH₃, 2,4-diCl | |

| Chalcone formation + cyclization with hydrazine | Pyrazoline | Various aryl groups from chalcone |

Integration into Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries. The structure of this compound is well-suited for this methodology. The carboxylic acid group provides a convenient anchor point for attachment to a variety of solid supports, such as Wang or Rink amide resins. peptide.com Once immobilized, the aldehyde functionality remains available for a wide range of chemical transformations, including reductive amination, Wittig reactions, or condensation reactions to form imines and hydrazones. This approach allows for the efficient, multi-step synthesis of complex molecules where excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process. While specific literature on the solid-phase application of this exact molecule is limited, the use of phenoxyacetic acids in solid-phase extraction and synthesis is an established principle, indicating its high potential in this area. nih.govnih.gov

Potential in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses multiple functional groups capable of participating in such interactions, making it a promising candidate for designing self-assembled systems.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable dimeric structures or extended networks.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

These interactions can guide the assembly of molecules into well-defined supramolecular structures like liquid crystals, gels, or molecular complexes. Studies on related phenoxyacetic acids have shown their ability to form co-crystals and molecular adducts through hydrogen bonding and other weak interactions, suggesting similar potential for this compound. researchgate.net

Development of Novel Polymeric Materials

The bifunctional nature of this compound makes it a potential AB-type monomer for the synthesis of novel polymers. The carboxylic acid and aldehyde groups can participate in various polymerization reactions. For example, after converting the carboxylic acid to a more reactive derivative (like an acyl chloride or ester), it could undergo condensation polymerization with a suitable AA-type monomer. Alternatively, the aldehyde group could be utilized in polycondensation reactions, such as those with phenols or amines. The resulting polymers would feature aromatic ether linkages and pendant functional groups, potentially leading to materials with interesting thermal, optical, or chemical properties. The development of poly(formyl sulfide)s through the polymerization of aldehyde-activated diynes demonstrates the utility of the formyl group in creating functional polymers. semanticscholar.org

Synthesis and Comprehensive Characterization of Novel Derivatives

Structural Modifications at the Formyl Group

The aldehyde (formyl) functionality is a key site for derivatization, readily participating in condensation reactions to yield a variety of new structures.

The formyl group's electrophilic carbon is susceptible to nucleophilic attack by primary amines and hydroxylamine, leading to the formation of imines (also known as Schiff bases) and oximes, respectively.

Imines: The synthesis of imines is typically achieved through the condensation of an aldehyde with a primary amine, often with acid catalysis. redalyc.org This reaction involves the formation of a C=N double bond, known as an azomethine group. redalyc.orgresearchgate.net For 2-(2-Formyl-5-methoxyphenoxy)acetic acid, reaction with various substituted anilines or other primary amines under reflux in a suitable solvent like ethanol (B145695) yields the corresponding imine derivatives. redalyc.org

Oximes: Oximes are synthesized by the reaction of an aldehyde with hydroxylamine. wikipedia.org This condensation reaction is straightforward and results in the formation of a C=N-OH functional group. wikipedia.org The resulting oximes can exist as E/Z stereoisomers. wikipedia.org

| Reactant | Product Class | General Structure of Product |

| Substituted Primary Amine (R-NH₂) | Imine (Schiff Base) | 2-(5-Methoxy-2-((R-ylimino)methyl)phenoxy)acetic acid |

| Hydroxylamine (NH₂OH) | Oxime | 2-(2-((Hydroxyimino)methyl)-5-methoxyphenoxy)acetic acid |

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are bi-aromatic compounds connected by an α,β-unsaturated carbonyl system. researchgate.net They are commonly synthesized via the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative in the presence of a base catalyst like sodium hydroxide (B78521). researchgate.netnih.gov

In this context, this compound acts as the aromatic aldehyde component. Its reaction with various substituted acetophenones (e.g., 4-hydroxyacetophenone, 4-aminoacetophenone) would yield a series of novel chalcone (B49325) analogs. These reactions are typically carried out in a polar solvent such as ethanol. nih.gov The resulting chalcone derivatives possess a reactive α,β-unsaturated carbonyl system, which itself can be a site for further chemical transformations. nih.gov

| Acetophenone Reactant (R-C₆H₄-C(O)CH₃) | Resulting Chalcone Analog |

| Acetophenone | 2-(5-Methoxy-2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetic acid |

| 4'-Hydroxyacetophenone | 2-(2-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)-5-methoxyphenoxy)acetic acid |

| 4'-Aminoacetophenone | 2-(2-(3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl)-5-methoxyphenoxy)acetic acid |

| 4'-Methoxyacetophenone | 2-(5-Methoxy-2-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetic acid |

Diversification through Carboxylic Acid Derivatization

The carboxylic acid group is another key handle for derivatization, enabling the synthesis of esters, amides, and various heterocyclic systems.

The conversion of carboxylic acids to amides and esters is a fundamental transformation in organic synthesis. organic-chemistry.org

Amides: Amide synthesis is commonly achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used to facilitate this reaction. dovepress.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. google.com

Esters: Esterification can be performed through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. For more sensitive substrates, direct synthesis can be achieved using coupling reagents, similar to amide formation, or by converting the acid to its acyl chloride before reacting with an alcohol. researchgate.net

| Reactant | Product Class | General Structure of Product |

| Primary/Secondary Amine (R¹R²NH) | Amide | 2-(2-Formyl-5-methoxyphenoxy)-N-(R¹,R²)-acetamide |

| Alcohol (R-OH) | Ester | R-2-(2-Formyl-5-methoxyphenoxy)acetate |

The presence of both a carboxylic acid and a formyl group on the same scaffold allows for intramolecular reactions to form cyclic derivatives. Photochemical transformations of similar 2-(2-formylphenoxy)acetic acid derivatives have been shown to yield chromanone and benzofuranone structures. rsc.org Under specific conditions, such as irradiation with UV light in a suitable solvent, the parent compound could undergo photocyclization. rsc.org

Another synthetic route involves the in-situ generation of a ketene (B1206846) from the carboxylic acid moiety. This highly reactive intermediate can then undergo cycloaddition reactions. For instance, treatment of a related (formyl-methoxyphenoxy)acetic acid with benzenesulfonyl chloride has been used to generate an aryloxyketene, which then reacts with imines in a [2+2] cycloaddition to form polyfunctionalized β-lactams. researchgate.net

Alterations on the Methoxy-Substituted Phenyl Ring

The aromatic ring itself can be modified, although this is often more challenging than derivatizing the formyl or carboxyl groups. The existing substituents—the methoxy (B1213986) group and the -O-CH₂COOH group—are both ortho-, para-directing activators for electrophilic aromatic substitution. However, steric hindrance from the adjacent groups may influence the position of substitution. Potential reactions could include nitration, halogenation, or Friedel-Crafts acylation, which would introduce new functional groups onto the phenyl ring, further diversifying the molecular structure. Additionally, the methoxy group could potentially be demethylated to yield a phenol (B47542), providing another site for subsequent modification.

Introduction of Diverse Substituents via Aromatic Substitution Reactions

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide range of substituents. weebly.commasterorganicchemistry.com The directing effects of the existing substituents—the formyl group (a meta-director and deactivating), the methoxy group (an ortho, para-director and activating), and the phenoxyacetic acid group (an ortho, para-director and activating)—collectively influence the regioselectivity of these reactions.

Halogenation:

Halogenated derivatives of this compound can be synthesized through electrophilic halogenation. For instance, bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent. weebly.com The position of bromination is directed by the activating methoxy and phenoxyacetic acid groups to the positions ortho and para to them. Similarly, chlorination and iodination can be accomplished using appropriate halogenating agents. scientific.netyoutube.com For example, the iodination of the closely related compound vanillin (B372448) has been successfully carried out using iodine in the presence of a base, yielding the corresponding iodo-vanillin. chegg.comrsc.org This suggests that a similar strategy could be applied to this compound to produce its iodinated analog.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the benzene (B151609) ring, which can serve as a versatile intermediate for further functionalization, such as reduction to an amino group. The position of nitration is again dictated by the directing effects of the existing substituents. For example, the nitration of acetyl vanillin, a related compound, has been reported to proceed to afford the corresponding nitro derivative. nih.gov

The following table summarizes some of the key aromatic substitution reactions that can be employed to diversify the this compound scaffold.

| Reaction | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 2-(3-Bromo-2-formyl-5-methoxyphenoxy)acetic acid |

| Chlorination | N-Chlorosuccinimide (NCS), Acetic acid | 2-(3-Chloro-2-formyl-5-methoxyphenoxy)acetic acid |

| Iodination | Iodine, Potassium Iodide, Sodium Bicarbonate | 2-(2-Formyl-3-iodo-5-methoxyphenoxy)acetic acid |

| Nitration | Nitric Acid, Sulfuric Acid | 2-(2-Formyl-5-methoxy-3-nitrophenoxy)acetic acid |

Transformations of the Methoxy Group

The methoxy group of this compound can be chemically transformed, most notably through demethylation to yield the corresponding hydroxyl group. This transformation is significant as it can alter the biological and chemical properties of the molecule.

Demethylation:

The cleavage of the methyl ether can be accomplished using various reagents. A common method involves treatment with strong protic acids such as hydrobromic acid (HBr). chem-station.comcommonorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com This method is effective but often requires harsh conditions. commonorganicchemistry.com

Alternatively, Lewis acids like boron tribromide (BBr₃) can be used for demethylation under milder conditions. commonorganicchemistry.com Thiolates in a polar aprotic solvent also serve as effective reagents for the nucleophilic demethylation of phenolic methyl ethers. commonorganicchemistry.com The resulting hydroxyl group can then be used as a handle for further derivatization, such as esterification or etherification. A study on the demethylation of lignin-derived aromatic compounds demonstrated the use of acidic concentrated lithium bromide for efficient demethylation under moderate conditions. nih.gov

Rigorous Spectroscopic and Analytical Characterization of Synthesized Analogs

The synthesized analogs of this compound are subjected to rigorous spectroscopic and analytical characterization to confirm their structures and purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of the synthesized derivatives. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. For instance, the introduction of a substituent on the aromatic ring will cause predictable changes in the chemical shifts and splitting patterns of the aromatic protons.

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, and thus, the introduction of new functional groups will result in characteristic changes in the ¹³C NMR spectrum.

The following interactive table presents representative ¹H NMR and ¹³C NMR data for some derivatives of phenoxyacetic acid.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (2-Phenoxyacetyl)tryptophan | 12.82 (s, 1H), 10.89 (s, 1H), 8.21–8.06 (m, 1H), 7.61–7.51 (m, 1H), 7.40–7.33 (m, 1H), 7.32–7.21 (m, 2H), 7.17–7.11 (m, 1H), 7.11–7.03 (m, 1H), 7.03–6.92 (m, 2H), 6.90–6.79 (m, 2H), 4.63–4.52 (m, 1H), 4.47 (s, 2H), 3.29–3.11 (m, 2H) dovepress.com | 172.99, 167.53, 157.52, 136.05, 129.40, 127.16, 123.67, 121.10, 120.91, 118.39, 118.12, 114.58, 111.38, 109.52, 66.47, 52.55, 26.74 dovepress.com |

| (2-(4-Methoxyphenoxy)acetyl)tryptophan | 12.84 (s, 1H), 10.92 (s, 1H), 8.17–8.00 (m, 1H), 7.63–7.48 (m, 1H), 7.42–7.29 (m, 1H), 7.15 (s, 1H), 7.13–7.05 (m, 1H), 7.05–6.93 (m, 1H), 6.89–6.71 (m, 4H), 4.67–4.50 (m, 1H), 4.50–4.28 (m, 2H), 3.70 (s, 3H), 3.30–3.07 (m, 2H) dovepress.com | 172.94, 167.72, 153.75, 151.60, 136.08, 127.20, 123.72, 120.91, 118.40, 118.15, 115.64, 114.47, 111.35, 109.52, 67.44, 55.37, 52.51, 26.75 dovepress.com |

| (2-(4-Bromophenoxy)acetyl)tryptophan | 12.96 (s, 1H), 10.89 (s, 1H), 8.19 (d, J = 7.7 Hz, 1H), 7.56 (d, J = 7.7 Hz, 1H), 7.45–7.30 (m, 3H), 7.15 (s, 1H), 7.12–7.03 (m, 1H), 7.03–6.90 (m, 1H), 6.86–6.74 (m, 2H), 4.65–4.50 (m, 1H), 4.48 (s, 2H), 3.31–3.07 (m, 2H) dovepress.com | 172.98, 167.12, 156.92, 136.06, 132.01, 127.23, 123.69, 120.89, 118.37, 118.12, 116.90, 112.53, 111.35, 109.66, 66.75, 52.75, 26.82 dovepress.com |

| (2-(4-Formylphenoxy)acetyl)tryptophan | 12.86 (s, 1H), 10.89 (s, 1H), 9.87 (s, 1H), 8.32 (d, J = 8.0 Hz, 1H), 7.86–7.76 (m, 2H), 7.57 (d, J = 7.9 Hz, 1H), 7.39–7.33 (m, 1H), 7.16 (s, 1H), 7.12–7.04 (m, 1H), 7.05–6.94 (m, 3H), 4.63 (s, 2H), 4.61–4.54 (m, 1H), 3.32–3.08 (m, 2H) dovepress.com | 191.24, 172.93, 166.87, 162.48, 136.08, 131.59, 130.01, 127.18, 123.70, 120.91, 118.40, 118.10, 115.04, 111.38, 109.59, 66.59, 52.71, 26.83 dovepress.com |

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds and to confirm their elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the HRMS (ESI+) m/z for (2-(4-Formylphenoxy)acetyl)tryptophan was calculated as 367.1288 for [M+H]⁺ and found to be 367.1289. dovepress.com

Infrared Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in the synthesized molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For instance, the presence of a carbonyl group in the formyl moiety and the carboxylic acid will give rise to strong absorption bands in the IR spectrum. The IR spectrum of 4-(((4-Fluorophenyl)-imino)-methyl)-2-methoxy-6-nitrophenyl acetate (B1210297), a vanillin derivative, shows characteristic peaks at 1658 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N), and 1545 cm⁻¹ (NO₂). nih.gov

Mechanistic Studies of Key Chemical Reactions Involving 2 2 Formyl 5 Methoxyphenoxy Acetic Acid

Elucidation of Reaction Pathways and Intermediates

For instance, in reactions targeting the aldehyde group, such as reductions or nucleophilic additions, the pathway would likely involve the formation of a tetrahedral intermediate. The electron-donating methoxy (B1213986) group at the para-position to the ether linkage could influence the electrophilicity of the formyl group's carbonyl carbon.

In one documented synthesis, methyl 2-(2-methoxy-5-(2-nitropropyl)phenyl)acetate was formed from a related precursor, suggesting a pathway that could involve an Aldol-type condensation. unl.pt A plausible mechanism for such a transformation would involve the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic formyl group of a derivative of 2-(2-Formyl-5-methoxyphenoxy)acetic acid. This would be followed by dehydration to yield the nitroalkene derivative.

Investigation of Catalytic Cycles and Catalysis Mechanisms

Specific research on catalytic cycles and mechanisms for reactions with this compound is sparse. However, reactions involving its functional groups are often subject to catalysis.

Esterification of the carboxylic acid moiety, for example, is typically acid-catalyzed. A general mechanism would involve the protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity towards attack by an alcohol. This is a standard reaction for which kinetic and thermodynamic data are available for analogous systems. researchgate.netmdpi.com

Reactions involving the aldehyde, such as its conversion to an acetal, would also be acid-catalyzed, proceeding through a hemiacetal intermediate. The catalytic cycle would involve the protonation of the formyl oxygen, followed by nucleophilic attack by an alcohol, subsequent proton transfers, and the elimination of water to form an oxonium ion, which is then attacked by a second alcohol molecule.

Analysis of Stereochemical Outcomes and Regioselectivity

There is a lack of specific studies on the stereochemical outcomes and regioselectivity of reactions involving this compound.

In terms of regioselectivity, electrophilic aromatic substitution on the benzene (B151609) ring would be directed by the existing substituents. The methoxy and the ether-linked acetic acid groups are ortho, para-directing. Given that the positions ortho and para to the methoxy group are already substituted, further substitution would likely be directed by the ether linkage, although steric hindrance could play a significant role. The formyl group is a meta-directing deactivator.

For reactions that could introduce a chiral center, such as the nucleophilic addition to the formyl group with a chiral nucleophile or in the presence of a chiral catalyst, the stereochemical outcome would be of interest. However, no such studies have been reported for this specific compound. General principles of asymmetric synthesis would apply, with the stereoselectivity being determined by the steric and electronic interactions in the transition state. researchgate.net

Kinetic and Thermodynamic Parameters of Critical Steps

Quantitative data on the kinetic and thermodynamic parameters for reactions of this compound are not available in the reviewed literature.

To understand the reaction rates and equilibria, such parameters would need to be determined experimentally. For example, in an esterification reaction, the equilibrium constant would provide insight into the position of the equilibrium and the maximum achievable yield under given conditions. researchgate.netmdpi.com The activation energy, which could be determined from the temperature dependence of the reaction rate, would provide information about the energy barrier of the rate-determining step.

For a multi-step reaction, identifying the rate-determining step is crucial for optimizing reaction conditions. Without experimental data, any discussion of these parameters for this compound remains speculative.

Future Research Directions and Emerging Paradigms in the Chemistry of 2 2 Formyl 5 Methoxyphenoxy Acetic Acid

Exploration of Sustainable and Green Synthetic Routes

A primary focus for future research will be the development of synthetic pathways that adhere to the principles of green chemistry. This involves utilizing renewable feedstocks, minimizing waste, and employing environmentally benign reagents and solvents.

A significant opportunity lies in leveraging bio-based precursors. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is commercially produced from lignin, a major component of biomass, represents an ideal starting material. researchgate.netresearchgate.netchinakxjy.com Research has already demonstrated the synthesis of the isomeric (4-formyl-2-methoxyphenoxy)acetic acid from vanillin. researchgate.net A similar green strategy could be adapted for 2-(2-formyl-5-methoxyphenoxy)acetic acid, potentially involving protective group chemistry and regioselective functionalization. The benefits of such an approach include a reduced carbon footprint and a move away from petroleum-based feedstocks. researchgate.net

Future synthetic explorations should also prioritize atom economy and the reduction of hazardous waste. This includes replacing classical reactions that use stoichiometric reagents with catalytic alternatives and substituting hazardous solvents with greener options like water, supercritical fluids, or bio-derived solvents.

| Green Strategy | Description | Potential Application | Reference Example |

|---|---|---|---|

| Renewable Feedstock | Use of starting materials derived from biomass instead of petrochemicals. | Synthesis from lignin-derived vanillin or related compounds. | researchgate.netresearchgate.net |

| Atom Economy | Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. | Employing catalytic cycles for formylation and etherification steps to reduce waste. | sioc-journal.cn |

| Benign Solvents | Replacing volatile organic compounds (VOCs) with safer alternatives. | Exploring aqueous-phase reactions or using bio-solvents like methyl tert-butyl ether (MTBE) for extractions. | chinakxjy.com |

| Energy Efficiency | Utilizing methods that require less energy, such as photochemical or microwave-assisted reactions. | Microwave-assisted Williamson ether synthesis to shorten reaction times and reduce energy consumption. | researchgate.net |

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative catalytic systems is crucial for unlocking new reactivity and enhancing the efficiency of transformations involving this compound. Future research will likely focus on both the catalytic synthesis of the molecule itself and the catalytic conversion of the molecule into high-value products.

A particularly promising area is the exploration of photocatalysis. Recent studies on the related compound 2-(2-formylphenoxy)acetic acid have shown that it can undergo efficient, catalyst-free photocyclization under 365 nm irradiation to yield valuable hydroxychromanone and benzofuranone derivatives. rsc.orgnih.govresearchgate.net This type of transformation, driven by light, represents a sustainable and powerful method for creating complex molecular architectures. Future work should investigate if this compound exhibits similar photochemical reactivity and explore the use of photosensitizers or photocatalysts to control reaction pathways and improve yields.

Furthermore, research into novel transition-metal or organocatalytic systems could streamline the synthesis of the core structure. For instance, developing efficient catalysts for the selective ortho-formylation of 5-methoxyphenoxyacetic acid would be a significant advancement over traditional, often harsh, formylation methods. sioc-journal.cnrug.nl

Design of Advanced Molecular Architectures for Material Applications

The distinct functional groups of this compound make it an exceptional building block for the design of advanced molecular architectures and functional materials.

One emerging application is in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The carboxylic acid group of this compound can act as the coordinating linker, while the aldehyde and methoxy (B1213986) groups can be used to tune the pore environment or be post-synthetically modified. Such functionalized MOFs could have applications in gas storage, separation, catalysis, and chemical sensing. semanticscholar.org

The compound also serves as a precursor to complex heterocyclic systems. Research on a related isomer has shown it can be converted into a ketene (B1206846) intermediate, which then participates in [2+2] cycloadditions to form polyfunctionalized β-lactams, a core structure in many antibiotics. researchgate.net The aforementioned photochemical cyclization to form chromanones is another example of creating valuable, rigid scaffolds from this flexible precursor. rsc.orgnih.gov

Additionally, the rigid aromatic core and reactive handles suggest potential for its use as a monomer or cross-linker in the synthesis of novel polymers. Its structure is analogous to bio-based monomers like 2,5-furandicarboxylic acid (FDCA), a key component of next-generation polyesters. ulaval.ca Future research could explore the polymerization of derivatives of this compound to create high-performance materials with unique thermal and mechanical properties.

| Application Area | Molecular Architecture | Enabling Features of the Compound | Potential Function |

|---|---|---|---|

| Coordination Chemistry | Metal-Organic Frameworks (MOFs) | Carboxylic acid for metal coordination; aldehyde/methoxy for pore functionalization. | Gas separation, catalysis, sensing. nih.govsemanticscholar.org |

| Heterocyclic Synthesis | β-Lactams, Chromanones | Ability to form reactive intermediates (ketenes) or undergo intramolecular cyclization. | Pharmaceutical scaffolds, bioactive molecules. researchgate.netrsc.org |

| Polymer Science | Specialty Polyesters or Polyamides | Bifunctional nature (carboxyl and aldehyde groups) allows for step-growth polymerization. | High-performance plastics, functional coatings. ulaval.ca |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions involving this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. These technologies allow for a large number of experiments to be conducted in parallel on a micro- or nanoscale, drastically reducing the time and resources required for research and development. scienceintheclassroom.orgyoutube.com

HTE platforms, which utilize robotics and automated analysis, can be employed to rapidly screen a wide array of reaction conditions. nih.govprf.org For example, in optimizing the photochemical cyclization of this compound, an HTE workflow could test hundreds of different solvents, concentrations, light wavelengths, and temperatures in a single day. rsc.orgnih.gov This would rapidly identify the optimal conditions for maximizing yield and selectivity, a task that would take months using traditional methods. scienceintheclassroom.org

Continuous flow chemistry is another powerful paradigm that could be applied. beilstein-journals.orgacs.org In a flow reactor, reagents are continuously pumped through a tube or channel where they mix and react. This technique offers superior control over reaction parameters, enhances safety, and facilitates scalability. zenodo.org For transformations involving this compound, a multi-step flow synthesis could be designed to produce the compound and then directly convert it into a more complex derivative in a single, uninterrupted process.

Computational Design and Prediction of Novel Reactivity and Structures

Computational chemistry and in silico modeling are becoming indispensable tools for predicting molecular properties and guiding experimental design. Applying these methods to this compound can provide deep mechanistic insights and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. peerj.com For instance, the mechanism of the photochemical cyclization could be elucidated, explaining how different substituents or solvents influence the reaction outcome. rsc.orgresearchgate.net Such understanding is critical for rationally designing more efficient transformations.